molecular formula C11H16N2O3S2 B6266575 4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide CAS No. 2648994-36-7

4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide

Cat. No. B6266575
CAS RN: 2648994-36-7
M. Wt: 288.4
InChI Key:
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Description

4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide, or 4-MBS, is an organic compound that has been used in various scientific researches, particularly in the field of biochemistry. It is a white, crystalline solid that is soluble in water and ethanol. 4-MBS is used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

4-MBS has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and drug-receptor interactions. It has also been used to study the structure and function of various proteins, including G-proteins, and to investigate the role of protein phosphorylation in signal transduction pathways.

Mechanism of Action

4-MBS acts as an inhibitor of the enzyme tyrosine kinase. It binds to the active site of the enzyme and prevents the formation of phosphorylated tyrosine residues. This inhibition of tyrosine kinase activity can be used to study the role of tyrosine kinase in signal transduction pathways.
Biochemical and Physiological Effects
4-MBS has been found to have a number of biochemical and physiological effects. It has been found to reduce the activity of several enzymes involved in signal transduction pathways, including tyrosine kinase, protein kinase C, and mitogen-activated protein kinase. It has also been found to inhibit the activity of several transcription factors, including NF-κB, AP-1, and STAT3. In addition, 4-MBS has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

4-MBS has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is also stable in aqueous solutions. However, it has some limitations. It is not as potent as some other inhibitors, and it has a relatively short half-life in vivo.

Future Directions

There are several potential future directions for 4-MBS research. One potential direction is to further investigate its mechanism of action and its effects on signal transduction pathways. Another potential direction is to explore its potential use as a therapeutic agent, particularly in the treatment of inflammatory diseases. Further research could also be conducted on its potential use as an inhibitor of tyrosine kinases, as well as its potential use as a tool for studying protein-protein interactions. Finally, further research could be conducted on its potential use as a tool for studying the structure and function of various proteins.

Synthesis Methods

4-MBS is synthesized using a reaction between benzene-1-sulfonyl chloride and 4-methylthiomorpholine in the presence of an acid. The reaction is conducted in a polar solvent, such as dimethylformamide, and the resulting product is a white crystalline solid. The purity of the product can be confirmed using thin-layer chromatography (TLC).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)benzene-1-sulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with thiomorpholine-1-carbonyl sulfide in the presence of a base to form the desired product.", "Starting Materials": [ "4-methylbenzenesulfonyl chloride", "thiomorpholine-1-carbonyl sulfide", "base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 4-methylbenzenesulfonyl chloride in a suitable solvent (e.g. dichloromethane).", "Step 2: Add thiomorpholine-1-carbonyl sulfide to the reaction mixture.", "Step 3: Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 6: Purify the product by recrystallization or column chromatography." ] }

CAS RN

2648994-36-7

Molecular Formula

C11H16N2O3S2

Molecular Weight

288.4

Purity

95

Origin of Product

United States

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